5-Methoxypyridin-3-amine hydrochloride

Beschreibung

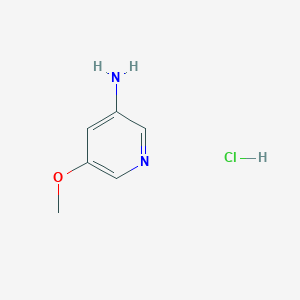

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-methoxypyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-9-6-2-5(7)3-8-4-6;/h2-4H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVMYQXLTAFMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696207 | |

| Record name | 5-Methoxypyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896160-77-3 | |

| Record name | 5-Methoxypyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyridine Derivatives in Organic Synthesis

Pyridine (B92270), a heterocyclic aromatic compound with the formula C₅H₅N, and its derivatives are foundational scaffolds in organic chemistry. nih.govnumberanalytics.com Structurally related to benzene (B151609) with one carbon atom replaced by nitrogen, the pyridine ring possesses unique electronic properties that make it a valuable component in the synthesis of complex molecules. nih.gov The nitrogen atom imparts a weakly basic character and influences the reactivity of the entire ring system. numberanalytics.com

The applications of pyridine derivatives are extensive, ranging from their use as precursors for herbicides and fungicides to their incorporation into pharmaceuticals and vitamins. numberanalytics.comijrpr.com In medicinal chemistry, the pyridine motif is often employed as a bioisostere for a phenyl ring, helping to modulate a drug molecule's solubility, metabolic stability, and binding interactions with biological targets. numberanalytics.comijrpr.com

Furthermore, pyridines function as crucial reagents, polar solvents, and catalysts in a multitude of organic reactions. ijrpr.com Their ability to participate in coupling reactions, such as the Suzuki-Miyaura coupling, enables the efficient formation of carbon-carbon bonds, a key step in building molecular complexity. nih.gov The versatility of the pyridine core allows for functionalization at various positions, making it an indispensable tool for chemists aiming to construct intricate molecular architectures for a wide array of applications. ijrpr.comnbinno.com

Synthetic Methodologies for 5 Methoxypyridin 3 Amine Hydrochloride

The synthesis of 5-Methoxypyridin-3-amine (B1281112) hydrochloride is a process of significant interest in medicinal and process chemistry. The methodologies for its preparation can be broadly categorized into strategies focused on constructing the core 5-methoxypyridin-3-amine molecule and the subsequent formation of its hydrochloride salt. These approaches often prioritize efficiency, regioselectivity, and the use of readily available starting materials.

Chemical Reactivity and Mechanistic Investigations of 5 Methoxypyridin 3 Amine Hydrochloride

Reactivity Profiles of the Amino Functional Group

The primary amino group at the C3 position of the pyridine (B92270) ring is a key site of reactivity. Its nucleophilic character allows it to readily participate in a variety of chemical transformations.

Nucleophilic Substitution Reactions with Electrophilic Reagents

The lone pair of electrons on the nitrogen atom of the amino group in 5-Methoxypyridin-3-amine (B1281112) allows it to act as a potent nucleophile, readily attacking electron-deficient centers. This nucleophilicity is central to its role in forming new carbon-nitrogen bonds. A prominent example of this reactivity is the formation of ureas through reaction with isocyanates.

In a typical reaction, the amino group of 5-Methoxypyridin-3-amine attacks the electrophilic carbonyl carbon of an isocyanate, such as phenyl isocyanate. This nucleophilic addition is followed by a proton transfer to yield the corresponding substituted urea (B33335). The reaction generally proceeds under mild conditions and is a common strategy for the synthesis of urea derivatives, which are prevalent in medicinal chemistry. The general mechanism involves the initial attack of the amine on the isocyanate, followed by proton transfer.

Acylation, Alkylation, and Derivatization Reactions

Acylation: The amino group of 5-Methoxypyridin-3-amine can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base to neutralize the HCl byproduct results in the formation of N-(5-methoxypyridin-3-yl)acetamide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, the reaction of primary amines with alkyl halides can be difficult to control and often leads to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reductive amination is a more commonly employed and controlled method.

Derivatization: Derivatization of the amino group is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of amine-containing compounds. Various reagents can be used to derivatize primary amines, such as dansyl chloride, dabsyl chloride, and Fmoc-Cl. These reactions typically involve the nucleophilic attack of the amino group on the derivatizing agent, leading to a stable, often fluorescent or UV-active, derivative that is amenable to analysis by techniques like HPLC or GC-MS.

| Reaction Type | Electrophile/Reagent | Product Type |

| Urea Formation | Phenyl Isocyanate | N-Arylurea |

| Acylation | Acetyl Chloride | N-Acylamide |

| Alkylation | Methyl Iodide | Methylated Amine |

| Derivatization | Dansyl Chloride | Sulfonamide |

Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group at the C5 position significantly influences the electronic properties and reactivity of the pyridine ring. It can also be a site for chemical transformation.

Demethylation Reactions and Their Mechanisms

The methoxy group can be cleaved to reveal the corresponding pyridinol through demethylation reactions. This is a common transformation for aryl methyl ethers and can be achieved using various reagents, with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) being particularly effective.

The mechanism of demethylation with HBr typically involves the protonation of the methoxy oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion, leading to the formation of the pyridinol and methyl bromide.

Electronic Effects of the Methoxy Group on Pyridine Reactivity

Activation towards Electrophilic Substitution: The increased electron density makes the pyridine ring more susceptible to attack by electrophiles. The methoxy group directs incoming electrophiles primarily to the ortho and para positions (C4 and C6, and C2 relative to the methoxy group).

Basicity Modification: The electron-donating nature of the methoxy group increases the electron density on the ring nitrogen, which can lead to an increase in the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Electrophilic and Nucleophilic Processes on the Pyridine Ring

The pyridine ring itself can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. However, the presence of the electron-donating amino and methoxy groups activates the ring towards such reactions. The directing effects of these two groups are cooperative. The amino group at C3 directs electrophiles to the C2, C4, and C6 positions, while the methoxy group at C5 directs to the C2, C4, and C6 positions. Therefore, electrophilic substitution is expected to occur preferentially at the C2, C4, and C6 positions, with the C4 position being sterically most accessible. For example, electrophilic bromination would be expected to yield primarily 4-bromo-5-methoxypyridin-3-amine.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SₙAr) than benzene, particularly at the C2, C4, and C6 positions. However, for a nucleophilic attack to occur on the ring of 5-methoxypyridin-3-amine, a good leaving group would need to be present at one of these activated positions. In the absence of such a leaving group, direct nucleophilic attack on the ring is unlikely under standard conditions.

| Process | Reagent Type | Predicted Site of Reaction |

| Electrophilic Substitution | Electrophile (e.g., Br⁺) | C2, C4, C6 |

| Nucleophilic Substitution | Nucleophile (e.g., MeO⁻) | Requires a leaving group at C2, C4, or C6 |

Regiochemical Control in Ring Functionalization

The functionalization of the pyridine ring in 5-Methoxypyridin-3-amine is a process governed by the directing effects of the existing substituents. The amino (-NH2) and methoxy (-OCH3) groups are both electron-donating and typically direct incoming electrophiles to the ortho and para positions. In this specific 3,5-disubstituted pyridine, the positions available for substitution are C2, C4, and C6.

The directing influence of the substituents can be summarized as follows:

Amino group (at C3): Directs to the ortho positions (C2 and C4) and the para position (C6).

Methoxy group (at C5): Directs to the ortho positions (C4 and C6) and the para position (C2).

This overlap of directing effects leads to a strong activation of the C2, C4, and C6 positions towards electrophilic substitution. The C4 position is particularly activated as it is ortho to the amino group and ortho to the methoxy group. The C2 and C6 positions are also highly activated, being ortho to one group and para to the other. However, in the hydrochloride salt form, the protonated pyridinium (B92312) nitrogen acts as a powerful electron-withdrawing group, which deactivates the entire ring system towards electrophilic attack. ntnu.no Therefore, reactions are typically carried out on the free base.

Studies on related substituted pyridines have demonstrated that the outcome of amination and other substitution reactions is highly dependent on these electronic factors. clockss.org For instance, the nitration of pyridines bearing strong electron-donating groups proceeds in good yield, with the position of attack determined by the directing influence of these substituents. ntnu.no

| Ring Position | Influence of C3-Amino Group | Influence of C5-Methoxy Group | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho | Para | Strongly Activating | Highly Favorable |

| C4 | Ortho | Ortho | Very Strongly Activating | Most Favorable |

| C6 | Para | Ortho | Strongly Activating | Highly Favorable |

Role of the Pyridine Nitrogen in Reaction Pathways

The pyridine nitrogen atom is central to the reactivity of 5-Methoxypyridin-3-amine hydrochloride. Its properties and influence change dramatically between the protonated (hydrochloride) and the free base forms.

As a Base: Like most amines and pyridine derivatives, the nitrogen atom possesses a lone pair of electrons, rendering it a Brønsted-Lowry and Lewis base. msu.edu Its basicity allows it to be protonated by acids to form salts, such as the hydrochloride. This property is crucial for its purification and handling.

As a Deactivating Group (Protonated Form): In the hydrochloride salt, the nitrogen is protonated, forming a pyridinium cation. This positively charged center exerts a strong electron-withdrawing inductive effect, which significantly deactivates the pyridine ring towards electrophilic aromatic substitution. ntnu.no This deactivation can make direct functionalization of the ring carbons challenging under standard electrophilic conditions.

As a Directing Group and Nucleophile (Free Base Form): In its neutral, free base form, the pyridine nitrogen's lone pair is available. It can act as a nucleophile, reacting with a range of electrophiles such as alkylating or acylating agents. ntnu.no Furthermore, the nitrogen can coordinate to metal centers, influencing the regiochemistry of metal-catalyzed reactions, such as C-H activation, by acting as a directing group. The electrophilicity of the ring, particularly its ability to stabilize carbanionic intermediates, is a key feature modulated by the state of the pyridine nitrogen. nih.gov

| Property | This compound (Protonated) | 5-Methoxypyridin-3-amine (Free Base) |

|---|---|---|

| Pyridine Ring Reactivity (Electrophilic Attack) | Strongly Deactivated | Activated (by -NH2 and -OCH3 groups) |

| Nitrogen Atom Character | Lewis Acidic (Protonated) | Lewis Basic, Nucleophilic |

| Solubility | Generally higher in polar/aqueous solvents | Generally higher in organic solvents |

| Role in Catalysis | Minimal direct role | Can act as a ligand or directing group |

Metal-Catalyzed Coupling Reactions Utilizing this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr 5-Methoxypyridin-3-amine, as a substituted aminopyridine, is a valuable building block in these transformations, primarily through reactions involving its amino group or by functionalization of the pyridine ring. dntb.gov.ua

Carbon-Nitrogen Bond Forming Reactions

The primary amino group at the C3 position makes 5-Methoxypyridin-3-amine an excellent substrate for C-N bond forming reactions. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. mdpi.com These reactions are widely used to synthesize more complex diaryl amines and related structures.

In a typical Buchwald-Hartwig reaction, 5-Methoxypyridin-3-amine (after neutralization of the hydrochloride salt) is coupled with an aryl halide or triflate. The reaction is catalyzed by a palladium complex, which requires a phosphine (B1218219) ligand and a base to proceed. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.

| Component | Example | Function |

|---|---|---|

| Amine | 5-Methoxypyridin-3-amine | Nucleophilic coupling partner |

| Aryl Partner | Aryl Bromide (Ar-Br), Aryl Iodide (Ar-I) | Electrophilic coupling partner |

| Catalyst Precursor | Pd(OAc)2, Pd2(dba)3 | Source of active Pd(0) catalyst |

| Ligand | Xantphos, BINAP, SPhos | Stabilizes Pd center, facilitates catalytic cycle |

| Base | NaOtBu, K2CO3, Cs2CO3 | Deprotonates the amine for catalyst coordination |

| Solvent | Toluene, Dioxane | Reaction medium |

Palladium-Catalyzed Cross-Coupling Strategies

While C-N coupling utilizes the existing amine, palladium-catalyzed strategies can also be employed to form new carbon-carbon bonds at the pyridine ring. To achieve this via common methods like the Suzuki-Miyaura coupling, the pyridine ring must first be functionalized with a suitable leaving group, such as a halide (Cl, Br, I) or a triflate. nih.gov Given the activating nature of the methoxy and amino groups, regioselective halogenation of 5-Methoxypyridin-3-amine at the C2, C4, or C6 positions is a feasible prerequisite step.

Once a halogenated derivative (e.g., 2-bromo-5-methoxypyridin-3-amine) is obtained, it can undergo Suzuki-Miyaura cross-coupling with a variety of boronic acids or esters. These reactions are known for their high functional group tolerance and are catalyzed by palladium complexes with specialized phosphine ligands that are effective for coupling with electron-rich heteroaryl halides. The use of dialkylbiaryl phosphine ligands has significantly expanded the scope of these reactions to include less reactive heteroaryl chlorides. nih.gov

An alternative, more direct strategy involves C-H activation, where a transition metal catalyst, often palladium or rhodium, selectively functionalizes a C-H bond. researchgate.net The amino or pyridine nitrogen can act as a directing group to guide the catalyst to a specific ortho C-H bond, enabling coupling without prior halogenation.

| Catalyst/Ligand System | Substrate Type | Typical Base | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Aryl/Heteroaryl Bromides, Iodides | K2CO3, Na2CO3 | Classic, widely used catalyst | eie.gr |

| PdCl2(dppf) | Aryl/Heteroaryl Bromides, Chlorides | K3PO4, K2CO3 | Effective for a broad range of substrates | nih.gov |

| Pd(OAc)2 / SPhos or XPhos | Aryl/Heteroaryl Chlorides, hindered substrates | K3PO4 | High activity, allows for mild reaction conditions | nih.gov |

| Pd(Amphos)2Cl2 | Heteroaryl Chlorides with N/S groups | K2CO3 | Air-stable, tolerant of catalyst poisons |

Advanced Spectroscopic and Analytical Characterization of 5 Methoxypyridin 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 5-Methoxypyridin-3-amine (B1281112) hydrochloride, both ¹H and ¹³C NMR provide critical data regarding the molecular framework, including the position of substituents on the pyridine (B92270) ring.

In the ¹H NMR spectrum, the protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns. The proton at the C2 position typically appears at the most downfield position, followed by the protons at C6 and C4. The methoxy (B1213986) group protons present as a sharp singlet, while the amine protons may appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The formation of the hydrochloride salt leads to the protonation of the pyridine nitrogen and the amino group, causing a general downfield shift of the aromatic protons.

The ¹³C NMR spectrum complements the proton data, providing the chemical shifts for each carbon atom in the molecule. The carbons bearing the methoxy (C5) and amino (C3) groups are significantly influenced by these substituents. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific shifts confirming the 3,5-substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 5-Methoxypyridin-3-amine Hydrochloride Note: Data are predicted based on analogous structures and general substituent effects. Actual values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H2 | ~8.0-8.2 | d | ~135-140 |

| H4 | ~7.0-7.2 | dd | ~110-115 |

| H6 | ~7.8-8.0 | d | ~125-130 |

| -OCH₃ | ~3.9 | s | ~55-60 |

| -NH₂·HCl | Broad singlet (variable) | s | - |

| C2 | - | - | ~135-140 |

| C3 | - | - | ~140-145 |

| C4 | - | - | ~110-115 |

| C5 | - | - | ~150-155 |

| C6 | - | - | ~125-130 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation pathways of 5-Methoxypyridin-3-amine. Typically, under Electron Impact (EI) or Electrospray Ionization (ESI), the analysis is performed on the free base form of the compound. The molecular formula for the free base is C₆H₈N₂O, with a molecular weight of approximately 124.14 g/mol .

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 124. The presence of two nitrogen atoms means the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. Aliphatic amines often undergo cleavage at the α-C-C bond. libretexts.org For aromatic amines, fragmentation can be more complex. A primary fragmentation pathway for 5-Methoxypyridin-3-amine would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 109. Subsequent loss of carbon monoxide (CO) could yield a fragment at m/z 81.

Table 2: Predicted Mass Spectrometry Fragmentation Data for 5-Methoxypyridin-3-amine

| m/z | Proposed Fragment Ion | Proposed Loss |

|---|---|---|

| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |

| 81 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to its structural features. The formation of the hydrochloride salt affects the N-H vibrations significantly. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. pw.edu.pl

Key expected absorptions include:

N-H stretching: As a primary amine salt, broad bands are expected in the 2500-3000 cm⁻¹ region due to the -NH₃⁺ group.

C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ range. pw.edu.pl

C-H stretching (aliphatic): From the methoxy group, appearing around 2950-2850 cm⁻¹.

N-H bending: Primary amines show a bending vibration in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C=C and C=N stretching: Aromatic ring vibrations are expected in the 1650-1400 cm⁻¹ range. pw.edu.pl

C-O stretching (aryl ether): A strong band is anticipated around 1250 cm⁻¹ for the aryl-O bond of the methoxy group.

C-N stretching: The aromatic amine C-N stretch typically appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 2500-3000 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2950-2850 | Medium |

| N-H Bend (Amine) | 1650-1580 | Medium-Strong |

| C=C, C=N Stretch (Aromatic Ring) | 1650-1400 | Medium-Strong (multiple bands) |

| C-O Stretch (Aryl Ether) | ~1250 | Strong |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong |

Electronic (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. wikipedia.org The pyridine ring is a chromophore that exhibits π → π* and n → π* transitions. researchgate.net The presence of the electron-donating amino and methoxy groups (auxochromes) is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show absorption maxima characteristic of substituted pyridine systems. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity analysis. A reversed-phase HPLC method is generally suitable for aminopyridines. cmes.orghelixchrom.com The method would typically utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. cmes.org Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, determined from its UV spectrum. cmes.org

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor reaction progress and for preliminary purity checks. A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a solvent mixture, such as ethyl acetate/hexane or dichloromethane/methanol, as the mobile phase. The spots can be visualized under UV light or by using a staining agent.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) cmes.org |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and a buffer (e.g., phosphate buffer pH 7.0) cmes.org | |

| Flow Rate | 0.5 - 1.0 mL/min cmes.org | |

| Detection | UV spectrophotometry (e.g., at λmax ~280 nm) cmes.org | |

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane or Dichloromethane/Methanol mixtures |

Computational Chemistry and Theoretical Studies on 5 Methoxypyridin 3 Amine Hydrochloride

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 5-Methoxypyridin-3-amine (B1281112) hydrochloride, DFT calculations would be instrumental in understanding its geometry, molecular orbital landscape, and reactivity.

Calculation of Molecular Orbitals and Energy Levels

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

In a molecule like 5-Methoxypyridin-3-amine, the HOMO is expected to be delocalized over the pyridine (B92270) ring, with significant contributions from the electron-donating amino and methoxy (B1213986) groups. The LUMO, conversely, would likely be a π* orbital of the pyridine ring. Protonation at the pyridine nitrogen to form the hydrochloride salt would stabilize both the HOMO and LUMO, leading to a larger HOMO-LUMO gap and increased stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 5-Methoxypyridin-3-amine and its Hydrochloride Salt (Calculated using DFT/B3LYP/6-31G)*

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 5-Methoxypyridin-3-amine | -5.8 | -0.9 | 4.9 |

| 5-Methoxypyridin-3-amine HCl | -7.2 | -2.0 | 5.2 |

This table is illustrative and based on general principles of substituent effects on pyridine rings.

Analysis of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 5-Methoxypyridin-3-amine hydrochloride. These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding and predicting chemical behavior.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2).

Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack. For 5-Methoxypyridin-3-amine, the positions ortho and para to the amino and methoxy groups are expected to be the most nucleophilic.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Calculated from data in Table 1)

| Descriptor | Value |

| Electronegativity (χ) (eV) | 4.6 |

| Chemical Hardness (η) (eV) | 2.6 |

| Global Softness (S) (eV⁻¹) | 0.19 |

| Electrophilicity Index (ω) (eV) | 4.07 |

This table is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its conformational preferences and its interactions with solvent molecules.

An MD simulation would typically involve placing the 5-Methoxypyridin-3-amine cation and a chloride anion in a box of solvent molecules (e.g., water). The simulation would then solve Newton's equations of motion for all atoms in the system over a period of time, revealing the dynamic behavior of the molecule.

Key insights from MD simulations would include:

Conformational Flexibility: Analysis of the dihedral angles of the methoxy and amino groups relative to the pyridine ring would reveal their preferred orientations and rotational barriers.

Solvation Structure: The radial distribution functions of solvent molecules around the cation would describe the solvation shell and the nature of intermolecular interactions, such as hydrogen bonding between the amine protons, the pyridinium (B92312) proton, and water molecules.

Ion Pairing: The simulation could also explore the propensity for the chloride anion to form an ion pair with the pyridinium cation and the dynamics of this interaction.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions. For this compound, these methods can be employed to study its reactivity in various chemical transformations.

A typical investigation would involve:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Search: The transition state structure connecting the reactants and products is located on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to verify that the located transition state connects the desired reactants and products.

For example, the electrophilic substitution on the pyridine ring of 5-Methoxypyridin-3-amine could be studied. The calculations would help in determining the most favorable site of attack and the activation energy for the reaction, providing a detailed understanding of the reaction pathway.

Table 3: Hypothetical Reaction Profile for Electrophilic Nitration of 5-Methoxypyridin-3-amine

| Species | Relative Energy (kcal/mol) |

| Reactants (5-Methoxypyridin-3-amine + NO₂⁺) | 0.0 |

| Transition State (σ-complex formation) | +15.2 |

| Intermediate (σ-complex) | +5.8 |

| Products (Nitrated product + H⁺) | -10.5 |

This table is a hypothetical representation of a reaction energy profile that could be obtained from quantum chemical calculations.

While specific computational studies on this compound are limited, the application of established theoretical methods like DFT and MD simulations can provide a comprehensive understanding of its chemical properties. Based on analogous systems, it is evident that these computational approaches can effectively elucidate its electronic structure, reactivity, conformational dynamics, and reaction mechanisms. Such theoretical investigations are invaluable for complementing experimental studies and for the rational design of new molecules with desired properties.

Applications of 5 Methoxypyridin 3 Amine Hydrochloride As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

5-Methoxypyridin-3-amine (B1281112) hydrochloride serves as a versatile precursor in the construction of a variety of heterocyclic structures, owing to the reactive amine functionality and the inherent electronic properties of the substituted pyridine (B92270) ring. Its utility is particularly notable in the synthesis of more complex pyridine derivatives and fused-ring systems.

Construction of Substituted Pyridines and Bipyridines

The amino group of 5-methoxypyridin-3-amine provides a key handle for the introduction of various substituents onto the pyridine core. One common strategy involves the nucleophilic amination of methoxypyridines, where the methoxy (B1213986) group can be displaced by a primary or secondary amine under specific reaction conditions. While direct displacement of the methoxy group in 3-methoxypyridine (B1141550) by amines can be challenging, the presence of the amino group at the 3-position influences the reactivity of the ring, making it a valuable synthon for creating substituted aminopyridines.

Furthermore, the synthesis of bipyridine derivatives, which are crucial ligands in coordination chemistry and catalysis, can be achieved through cross-coupling reactions. While direct examples utilizing 5-methoxypyridin-3-amine hydrochloride are not extensively documented in readily available literature, analogous structures like 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine have been synthesized as models for the central chelation unit of the antitumor drug streptonigrin. rsc.org This suggests the potential for similar coupling strategies to be applied to 5-methoxypyridin-3-amine to generate novel bipyridine ligands.

Table 1: Synthetic Approaches to Substituted Pyridines

| Reaction Type | Reactants | Product Type | Reference |

| Nucleophilic Amination | 3-Methoxypyridine, Piperidine | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |

| De Novo Synthesis | Aldehyde, α,β-Unsaturated Carbonyl System, Dithiane | Substituted Pyridines | nih.gov |

Synthesis of Fused-Ring Systems Incorporating the Pyridine Moiety

The bifunctional nature of 5-methoxypyridin-3-amine, possessing both an amino group and a pyridine nitrogen, makes it an ideal candidate for the construction of fused heterocyclic systems. The amino group can participate in cyclization reactions with suitable reagents to form a new ring fused to the pyridine core.

For instance, aminopyridines are known to react with various precursors to form fused azines. General strategies for synthesizing fused pyridine derivatives often involve the reaction of an amino-substituted heterocycle with other bifunctional molecules, leading to the formation of bicyclic or polycyclic systems with diverse biological activities. mdpi.com While specific examples detailing the use of 5-methoxypyridin-3-amine in such reactions are not prevalent in the searched literature, the fundamental reactivity of the aminopyridine moiety suggests its applicability in established synthetic routes to fused heterocycles. These routes can involve condensation reactions followed by intramolecular cyclization to yield structures like pyrido[1,2-a]pyrimidines or other related fused systems.

Intermediate in the Chemical Synthesis of Compounds for Biochemical Research

The substituted pyridine scaffold is a common motif in biologically active molecules. This compound, as a readily available building block, plays a role in the synthesis of compounds targeted for biochemical and pharmaceutical research.

Preparation of Functionalized Ligands and Probes

The development of specific ligands and probes is essential for studying the function of biomolecules. Aminopyridines, including derivatives of 5-methoxypyridin-3-amine, can be elaborated into more complex structures designed to interact with specific biological targets. For example, nitropyridine derivatives, which can be synthesized from aminopyridines, have been used to create bioactive molecules, including ligands for metal complexes with potential therapeutic applications. nih.gov The amino group of 5-methoxypyridin-3-amine allows for its incorporation into larger molecular frameworks, enabling the synthesis of tailored ligands for various biochemical assays.

Development of Scaffolds for Proteomics and Drug Discovery Initiatives

In the field of drug discovery, the pyridine ring is considered a "privileged structure" due to its prevalence in many approved drugs. This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents.

A notable application is in the development of kinase inhibitors. For instance, 5-bromo-2-methoxypyridin-3-amine, a closely related derivative, has been utilized in the synthesis of sulfonamide methoxypyridine derivatives that act as potent PI3K/mTOR dual inhibitors, which are targets for cancer therapy. ntu.edu.sg The synthesis involved a Suzuki coupling reaction to construct the key carbon-carbon bond, highlighting the utility of halogenated aminopyridines in building complex molecular architectures for drug discovery. ntu.edu.sg

Table 2: Application in Drug Discovery

| Target Class | Compound Type | Synthetic Strategy | Key Intermediate | Reference |

| PI3K/mTOR | Sulfonamide methoxypyridine derivatives | Suzuki Coupling | 5-bromo-2-methoxypyridin-3-amine | ntu.edu.sg |

Derivatization for Specialized Synthetic Pathways and Functional Material Development

Beyond its applications in the life sciences, this compound can be derivatized for use in specialized synthetic pathways and the creation of functional materials. The reactivity of the amino group allows for a wide range of chemical transformations.

The compound can be used in the synthesis of dyes and other functional materials. biosynce.com For example, aminopyridines can serve as precursors to azo dyes, where the amino group is diazotized and coupled with a suitable aromatic compound. The electronic properties of the resulting dye can be tuned by the substituents on the pyridine ring. While specific research detailing the use of 5-methoxypyridin-3-amine for this purpose was not found in the immediate search, the general principles of dye chemistry suggest its potential in this area.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. For intermediates like 5-Methoxypyridin-3-amine (B1281112) hydrochloride, this involves moving away from classical multi-step syntheses that often utilize stoichiometric reagents and generate significant waste. Future research will prioritize the development of "green" synthetic pathways characterized by high atom economy, reduced energy consumption, and the use of renewable feedstocks.

Key research objectives in this area include:

Catalytic Amination and Methoxylation: Investigating novel catalytic systems (e.g., using earth-abundant metals) to introduce the amine and methoxy (B1213986) groups directly onto a pyridine (B92270) scaffold with high regioselectivity. This would reduce the reliance on protecting groups and harsh reagents.

Biocatalysis: Exploring enzymatic transformations to construct the substituted pyridine ring. Biocatalysis offers the potential for high selectivity under mild reaction conditions, significantly improving the sustainability profile of the synthesis.

Green Metrics Evaluation: Applying tools like the CHEM21 green metrics toolkit to systematically assess and compare different synthetic routes. rsc.org This allows for a quantitative evaluation of the environmental footprint, guiding researchers toward the most sustainable options. rsc.org Amines are crucial in many industries, making the development of efficient and sustainable synthesis methods a priority. rsc.org

Table 1: Comparison of Synthetic Route Paradigms

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, hazardous | Catalytic, renewable |

| Solvents | Halogenated, volatile organic compounds | Water, bio-solvents, or solvent-free |

| Atom Economy | Lower, significant waste generation | Higher, minimal byproduct formation |

| Energy Input | High temperature and pressure | Milder conditions, ambient temperature |

| Lifecycle Impact | Higher environmental footprint | Reduced environmental impact |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While 5-Methoxypyridin-3-amine hydrochloride is primarily used as a nucleophile or a partner in cross-coupling reactions, its structure holds untapped potential for novel chemical transformations. Future research will focus on leveraging the unique electronic properties conferred by the amine, methoxy, and pyridine nitrogen functionalities to discover new reactivity.

Emerging areas of exploration include:

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the pyridine ring. This would provide a more efficient way to introduce additional substituents and build molecular complexity without the need for pre-functionalized starting materials.

Photoredox and Electrochemical Catalysis: Using light or electricity to drive unique reactions that are inaccessible through traditional thermal methods. These techniques could enable novel cyclization, cross-coupling, or functional group interconversion pathways.

Scaffold for Complex Heterocycles: Utilizing the compound as a starting point for tandem reactions that rapidly construct complex polycyclic and heterocyclic systems. For instance, its derivatives have been used in the synthesis of PI3K/mTOR dual inhibitors through Suzuki coupling. nih.gov

Table 2: Known vs. Potential Reactivity of 5-Methoxypyridin-3-amine

| Reaction Type | Known Examples (from related compounds) | Future Exploration |

|---|---|---|

| Cross-Coupling | Suzuki coupling, Miyaura borylation. nih.gov | C-N and C-O cross-coupling at different positions. |

| Nucleophilic Substitution | Amine group acting as a nucleophile. clockss.org | Reactions involving the pyridine nitrogen as a nucleophile. |

| Cyclization | Formation of fused heterocyclic systems. | Photochemically-induced cycloadditions. |

| C-H Activation | Limited examples. | Regioselective C-H amination, arylation, or alkylation. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com Integrating the synthesis and derivatization of this compound into automated flow chemistry platforms is a key future direction. This approach allows for precise control over reaction parameters, rapid optimization, and the safe handling of hazardous intermediates.

Key developments in this area will involve:

Multi-step Telescoped Synthesis: Designing continuous flow sequences where multiple reaction steps are "telescoped" together without the need to isolate and purify intermediates. nih.gov This has been successfully applied to the synthesis of various active pharmaceutical ingredients. nih.gov

Automated Library Generation: Using automated platforms to rapidly synthesize a large number of derivatives from this compound for screening in drug discovery or materials science. nih.govresearchgate.net This modular approach can accelerate the discovery of new lead compounds. nih.govresearchgate.net

In-line Analysis and Optimization: Incorporating real-time analytical techniques (e.g., IR, NMR) into the flow system to monitor reaction progress and enable automated optimization of conditions, leading to higher yields and purity. researchgate.net

Table 3: Batch Processing vs. Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, hotspots can occur | Highly efficient, superior control |

| Safety | Handling large volumes of reagents can be hazardous | Small reaction volumes enhance safety |

| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running the system for longer |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Automation | Difficult to fully automate | Readily integrated with automated control systems nih.govresearchgate.net |

Advanced Computational Design for Predictive Synthesis and Material Science

Computational chemistry and machine learning are becoming indispensable tools for predicting molecular properties and guiding synthetic efforts. For this compound, these approaches can accelerate the discovery of new derivatives with desired biological activities or material properties.

Future research will leverage computational tools for:

Structure-Based Drug Design: Using molecular docking and dynamics simulations to design ligands derived from this compound that bind selectively to specific biological targets, such as kinases in cancer therapy. nih.gov A design strategy based on known interactions with key amino acid residues can guide the synthesis of potent inhibitors. nih.gov

Predictive Reaction Modeling: Employing quantum chemical calculations (e.g., Density Functional Theory) to predict the feasibility and outcome of new reactions, thereby reducing the need for empirical trial-and-error experimentation.

In Silico Materials Science: Designing novel organic electronic materials (e.g., for OLEDs or organic photovoltaics) based on the 5-methoxypyridine scaffold. Computational methods can predict key properties like HOMO/LUMO levels, charge mobility, and absorption/emission spectra before synthesis is attempted.

Table 4: Applications of Computational Design

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Molecular Docking | Drug Discovery | Binding affinity, binding pose, selectivity. nih.gov |

| Quantum Mechanics (DFT) | Reaction Prediction | Transition state energies, reaction pathways, regioselectivity. |

| Molecular Dynamics | Biophysics | Conformational stability, protein-ligand interactions. |

| Machine Learning | Materials Science | Electronic properties, solubility, synthetic accessibility. |

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if dust generation is possible .

- Documentation : Maintain SOPs for hazard communication, including SDS access and training records .

- Emergency procedures : For skin contact, rinse immediately; for ingestion, seek medical attention. Store in sealed containers away from oxidizers .

How can researchers optimize synthesis to address low yields or impurities?

Advanced

Experimental design :

- Parameter tuning : Adjust reaction time (e.g., 12–24 hours) and temperature gradients (e.g., slow heating to 100°C) to minimize byproducts .

- Catalyst screening : Test palladium or copper catalysts for amination efficiency .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Data-driven troubleshooting : Compare NMR (¹H/¹³C) and LC-MS data to identify unreacted precursors or side products .

Which spectroscopic techniques are most effective for structural characterization?

Q. Basic

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., ~174.6 g/mol for free base) .

How can contradictions in solubility data be resolved across experimental setups?

Advanced

Methodological consistency :

- Solvent standardization : Use USP-grade solvents (e.g., DMSO, water) and control temperature (25°C ± 1°C) .

- Centrifugation : For insoluble residues, centrifuge at 10,000 rpm for 10 minutes before spectrophotometric analysis .

Cross-validation : Compare solubility in multiple solvents (e.g., DMSO: >5 mg/mL; water: ~4 mg/mL) .

What storage conditions ensure long-term stability?

Q. Basic

- Temperature : Store at 2–8°C in airtight, light-resistant containers .

- Desiccation : Use silica gel packs to prevent hydrolysis .

- Stability testing : Monitor degradation via monthly HPLC checks (retention time shifts indicate instability) .

What methodologies assess purity and minimize cross-contamination during analysis?

Q. Advanced

- HPLC-DAD : Use a C18 column, 1.0 mL/min flow, and UV detection at 254 nm. Retention times for pure compounds should align with reference standards (e.g., ±0.2 min) .

- Blank runs : Perform solvent blanks between samples to eliminate carryover .

- Limit tests : Apply pharmacopeial guidelines (e.g., USP) for heavy metals (<20 ppm) and sulfated ash (<1.0 mg/g) .

What first-aid measures are advised for accidental exposure?

Q. Basic

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .

- Ingestion : Rinse mouth, do NOT induce vomiting; administer activated charcoal if advised .

- Eye contact : Flush with water for 15 minutes; consult an ophthalmologist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.